4-Mercapto-2-butanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-sulfanylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-4(5)2-3-6/h6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFXPJUFQGXMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188193 | |
| Record name | 4-Mercapto-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
59.00 to 60.00 °C. @ 15.00 mm Hg | |
| Record name | 4-Mercapto-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.855-0.861 | |
| Record name | 2-Keto-4-butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/489/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
34619-12-0 | |
| Record name | 4-Mercapto-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34619-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Mercapto-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034619120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Mercapto-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanone, 4-mercapto- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-MERCAPTO-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZB3QJ7Y8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Mercapto-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Methodologies for the Synthesis of 4 Mercapto 2 Butanone and Its Analogues
Established Chemical Synthesis Routes
The laboratory synthesis of 4-Mercapto-2-butanone can be achieved through several established chemical pathways. These routes primarily involve reduction and addition reactions, utilizing commercially available starting materials.
Reduction-based Synthetic Strategies
One of the documented methods for preparing this compound involves a reduction-based approach. This strategy typically uses a halogenated ketone as a precursor. A specific example is the synthesis via the reduction of 4-bromo-2-butanone using sodium hydrosulfide (B80085) (NaHS). chemicalbook.com In this reaction, the hydrosulfide anion acts as a nucleophile, displacing the bromide ion from the 4-bromo-2-butanone molecule to form the desired thiol.
Addition Reactions in this compound Synthesis
Addition reactions represent a common and effective method for the synthesis of this compound. These methods often involve the reaction of an α,β-unsaturated ketone with a sulfur-containing nucleophile. chemicalbook.com
Key synthetic approaches include:
Reaction of Methyl Vinyl Ketone with Hydrogen Sulfide (B99878) : this compound can be synthesized by reacting methyl vinyl ketone with hydrogen sulfide. chemicalbook.com A patented process specifies this reaction occurring at temperatures between 12 to 15°C. chemicalbook.com
Reaction of Methyl Vinyl Ketone with Thioacetamide (B46855) : Another route involves the use of thioacetamide as the sulfur source in a reaction with methyl vinyl ketone. chemicalbook.com
The following table summarizes these established chemical synthesis routes.
| Synthesis Type | Precursors | Reagents/Conditions | Product |
| Reduction | 4-Bromo-2-butanone | Sodium Hydrosulfide (NaHS) | This compound |
| Addition | Methyl Vinyl Ketone, Hydrogen Sulfide | 12-15°C | This compound |
| Addition | Methyl Vinyl Ketone, Thioacetamide | - | This compound |
Biosynthetic Pathways and Enzymatic Formation
This compound and its structural isomers are recognized as significant aroma compounds, particularly in cooked foods. Their formation often occurs through complex biosynthetic pathways, most notably the Maillard reaction, and can also be the result of specific enzymatic transformations.
Maillard Reaction Systems for this compound Generation
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary source of many flavor compounds. nuft.edu.ua Research has identified this pathway as crucial for the generation of mercapto-ketones. While much of the detailed research has focused on the isomer 3-mercapto-2-butanone (B1585005), the underlying principles apply to the formation of related sulfur-containing volatiles. These compounds are responsible for the meat-like aromas generated from the Maillard reaction products (MRPs) of the amino acid cysteine. nih.gov The reaction is a key pathway for aroma generation during the thermal processing of food. ntou.edu.tw
Role of Specific Amino Acids and Carbohydrates in Formation
The specific precursors involved heavily influence the profile of the resulting aroma compounds.
Amino Acids : The sulfur-containing amino acid cysteine is a vital precursor for numerous Maillard-derived sulfur volatiles. ntou.edu.tw It is considered the most important precursor for this class of compounds. ntou.edu.tw In studies on the formation of the related compound 3-mercapto-2-butanone, cysteine was shown to react with ribose to form the flavor compound. nih.govacs.org
Carbohydrates : Reducing sugars like ribose and xylose are key reactants. nih.govnih.gov Isotopic labeling studies on the formation of the isomer 3-mercapto-2-butanone from cysteine and ribose indicated that the formation involved the splitting of one carbon unit from the ribose chain. nih.govacs.org Other research focusing on the isomer 3-mercapto-2-butanone suggests it can also stem from the degradation of thiamine, with the sugar xylose not being significantly involved in that specific pathway. nih.gov The presence of phospholipids (B1166683) has been shown to alter the aroma profile from sulfury to more of a cooked beef-like scent in heated cysteine and ribose solutions. ntou.edu.tw
The table below details the key precursors in the Maillard reaction leading to mercapto-ketones.
| Precursor Type | Specific Compound | Role in Formation | Notes |
| Amino Acid | Cysteine | Primary sulfur source | Critical for the formation of meat-like aroma compounds. nih.govntou.edu.tw |
| Carbohydrate | Ribose | Carbon backbone source | Reacts with cysteine; can undergo fragmentation. nih.govacs.org |
| Carbohydrate | Xylose | Carbon backbone source | Studied in model systems with cysteine and thiamine. nih.gov |
| Vitamin | Thiamine | Alternative precursor | Can be a source for the isomer 3-mercapto-2-butanone. nih.gov |
Enzymatic Precursor Transformations
Enzymes can play a role in releasing volatile thiols from non-volatile precursors. This can occur through the hydrolysis of thioesters or the cleavage of carbon-sulfur bonds. Studies have investigated the potential of enzymes like lipases and C-S lyases to liberate sensorially active thiols from sulfur-containing precursors. researchgate.net For instance, lipase-catalyzed hydrolysis is a method used to obtain mercaptoalkanones from their corresponding acetylthioalkanone precursors. researchgate.net This enzymatic approach is a valuable tool for producing specific enantiomers of chiral thiols. researchgate.netresearchgate.net
Stereoselective Synthesis Approaches
The creation of stereochemically defined this compound and its analogues relies on methods that can differentiate between enantiomers or control the formation of new stereocenters during a reaction. Two prominent and effective strategies include the use of enzymes to resolve racemic mixtures and the application of chiral catalysts in Michael-type addition reactions to direct the stereochemical outcome.
Lipase-Catalyzed Kinetic Resolutions for Enantiomer Generation
Lipase-catalyzed kinetic resolution is a widely employed and effective biotechnological method for the separation of enantiomers from a racemic mixture. nih.gov This technique leverages the inherent stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the faster-reacting enantiomer from the less reactive one. acs.org
In the context of this compound analogues, this strategy is typically applied to their acetylated precursors, the 4-acetylthio-2-alkanones. researchgate.nettum.de The process begins with the synthesis of a racemic mixture of a 4-acetylthio-2-alkanone. This racemic precursor is then subjected to hydrolysis catalyzed by a lipase. The enzyme selectively hydrolyzes one enantiomer of the acetylthio ester into the corresponding enantio-enriched 4-mercapto-2-alkanone, leaving the other enantiomer of the acetylthio ester unreacted and thus also in an enriched state. researchgate.net
Research has demonstrated this methodology for a homologous series of 4-mercapto-2-alkanones with varying carbon chain lengths (C5 to C10). researchgate.nettum.de For instance, racemic 4-acetylthio-2-alkanones were synthesized and subsequently hydrolyzed by lipases to obtain the enantiomerically enriched thiol compounds. researchgate.net The efficiency of the resolution and the absolute configuration of the resulting enantiomers are often determined using analytical techniques such as chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) analysis. researchgate.nettum.de
A notable example of the high efficiency of this method, although on a different substrate, involved the kinetic resolution of a racemic alcohol using Amano Lipase PS-C II, which resulted in the (R)-configured alcohol with a 42% yield and an exceptional enantiomeric excess (ee) of 99.6%. nih.gov The corresponding (S)-alcohol was obtained from the hydrolysis of the remaining enantiomerically enriched acetate (B1210297), yielding a product with 99.7% ee. nih.gov This highlights the potential of lipase-catalyzed reactions to produce compounds with very high optical purity.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution
This table summarizes the typical process and outcomes of lipase-catalyzed kinetic resolution for producing enantiomerically enriched compounds, based on findings for related structures. researchgate.netnih.gov
| Racemic Substrate | Enzyme | Reaction Type | Product 1 | Yield (ee) | Product 2 | Yield (ee) |
| rac-4-Acetylthio-2-alkanone | Lipase | Hydrolysis | (R)-4-Acetylthio-2-alkanone | High ee | (S)-4-Mercapto-2-alkanone | High ee |
| rac-Alcohol (±)-4 | Amano Lipase PS-C II | Acetylation | (S)-Acetate (S)-5 | 58% (76.9% ee) | (R)-Alcohol (R)-4 | 42% (99.6% ee) |
Michael-Type Addition Strategies for Stereoisomer Control
The Michael addition, or conjugate addition, is a fundamental carbon-sulfur bond-forming reaction in organic synthesis. organic-chemistry.org It involves the 1,4-addition of a nucleophile, such as a thiol, to an α,β-unsaturated carbonyl compound. organic-chemistry.orgacs.org This reaction is the cornerstone for synthesizing the carbon skeleton of this compound and its analogues. Specifically, the synthesis involves the addition of thioacetic acid to a 3-alken-2-one. tum.de
To control the stereochemistry of the final product, the Michael addition can be performed under asymmetric conditions using chiral catalysts. This approach, known as an organocatalytic asymmetric sulfa-Michael addition (SMA), can generate specific stereoisomers with a high degree of enantioselectivity. acs.org The reaction creates a new stereocenter, and the choice of catalyst dictates which enantiomer is preferentially formed.
Various chiral organocatalysts, including those derived from cinchona alkaloids and thiourea-based catalysts, have been successfully used to promote the 1,4-addition of thiols to cyclic and acyclic enones. acs.org These catalysts can activate the substrates and control the facial selectivity of the nucleophilic attack, leading to products with good to excellent yields and moderate to high enantioselectivities. acs.org For example, Takemoto's tertiary amine-thiourea catalyst has been shown to be effective in the addition of thiophenols to cyclic enones, affording the sulfa-Michael adducts in yields of 95–99% and enantiomeric excesses ranging from 63–85%. acs.org
The development of organocatalytic Michael additions represents a powerful tool for constructing chiral molecules, offering a direct route to enantiomerically enriched products under mild reaction conditions. researchgate.net By selecting the appropriate chiral catalyst and reaction conditions, chemists can strategically synthesize the desired stereoisomer of this compound analogues.
Table 2: Illustrative Examples of Organocatalytic Sulfa-Michael Additions
This table outlines the components and typical results for stereoselective Michael additions, based on established methodologies for similar reactions. acs.org
| Michael Acceptor | Nucleophile | Catalyst Type | Product | Yield | Enantioselectivity (ee) |
| Cyclic Enone | Thiophenol | Takemoto's Amine-Thiourea | Sulfa-Michael Adduct | 95-99% | 63-85% |
| α,β-Unsaturated Ester | Benzylthiol | Cinchona Alkaloid | 1,4-Adduct | Moderate | 4-54% |
| α,β-Unsaturated Amino Acid Derivative | Aromatic/Aliphatic Thiol | Cinchona-derived Thiourea | 1,4-Adduct | 75-99% | 24-95% |
Advanced Analytical Techniques for Characterization and Quantification of 4 Mercapto 2 Butanone
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing volatile sulfur compounds like 4-Mercapto-2-butanone. The choice of technique depends on the analyte's properties and the sample matrix.
Gas Chromatography (GC) with Specialized Stationary Phases
Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. The separation in GC is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within the column. sigmaaldrich.comlibretexts.org The selection of the stationary phase is critical and is based on the principle that "like dissolves like"; nonpolar columns are best for nonpolar analytes, while polar columns are more suitable for polar analytes. libretexts.org
For volatile sulfur compounds (VSCs), the choice of stationary phase significantly impacts separation efficiency. phenomenex.com Polydimethylsiloxane-based phases are common, with polarity being modified by substituting methyl groups with others like phenyl or cyanopropyl to enhance selectivity. libretexts.org
Due to the reactive nature of the thiol group in this compound, derivatization is often employed. researchgate.net This process modifies the analyte to increase its volatility and thermal stability, reduce adsorption in the GC system, and improve peak shape and detector response. researchgate.netgcms.cz Common derivatization reactions for compounds with active hydrogens, such as thiols, include silylation, acylation, and alkylation. researchgate.net For instance, pentafluorobenzyl bromide (PFBBr) can be used to derivatize thiols, and the resulting derivative can be analyzed by GC-MS. researchgate.net
Solid-phase microextraction (SPME) is frequently used for sample preparation, especially for trace analysis in complex matrices like wine or fruit brandy. unimi.itnih.gov The choice of SPME fiber coating is crucial for effective extraction. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers have shown high extraction efficiency for a range of VSCs. nih.govnih.gov
Table 1: GC Parameters for Volatile Sulfur Compound Analysis
| Parameter | Typical Conditions | Rationale/Effect |
|---|---|---|
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | High extraction efficiency for a broad range of VSCs. nih.gov |
| Extraction Temp. | 35 - 50 °C | Optimizes partitioning of analytes from sample to fiber. nih.govnih.gov |
| Extraction Time | 30 min | Sufficient time to reach equilibrium for most VSCs. nih.govnih.gov |
| Stationary Phase | DB-5ms, InertCap 1 | Nonpolar to mid-polar phases provide good separation for VSCs. mdpi.com |
| Injection Mode | Splitless | Maximizes transfer of trace analytes to the column. mdpi.com |
| Carrier Gas | Helium | Inert gas, provides good efficiency. mdpi.com |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
While GC is more common for volatile compounds, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), offer alternative approaches, particularly for less volatile precursors or derivatives. These techniques separate compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase. sielc.com UPLC utilizes smaller particle sizes in the column (typically under 2 µm), allowing for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.
The analysis of thiols like this compound by LC often requires derivatization to introduce a chromophore or fluorophore for UV or fluorescence detection, or to improve ionization for mass spectrometry. For example, 4,4'-dithiodipyridine (DTDP) can be used to create a stable derivative of a related thiol, 4-mercapto-4-methyl-2-pentanone (B33688) (4MMP), enabling its quantification by LC-MS. mdpi.com The separation is typically performed using reverse-phase (RP) columns, such as C18, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. sielc.commdpi.com
Supercritical Fluid Chromatography (SFC) and Thin-Layer Chromatography (TLC)
Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines features of both gas and liquid chromatography. wikipedia.org It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. libretexts.org Supercritical fluids have viscosities similar to gases but solvating power closer to liquids, which allows for high-efficiency separations at lower temperatures than GC. libretexts.org This makes SFC suitable for thermally labile molecules. wikipedia.org For polar compounds like thiols, a polar organic solvent (modifier) such as methanol (B129727) is often added to the CO₂ mobile phase to increase its elution strength. researchgate.net SFC can be used with various stationary phases, from non-polar to polar, making it a versatile technique. researchgate.netnih.gov
Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for the separation of compounds in a mixture. sigmaaldrich.comlibretexts.org It is a simple, cost-effective, and rapid method often used for screening, reaction monitoring, and qualitative identification. fishersci.commerckmillipore.com A stationary phase, typically silica (B1680970) gel, is coated onto a flat support (e.g., glass or aluminum). chromatographyonline.com The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). The solvent moves up the plate by capillary action, and compounds separate based on their differential affinity for the stationary and mobile phases. sigmaaldrich.com While less common for quantitative analysis of highly volatile compounds, TLC can be coupled with mass spectrometry (TLC-MS) for compound identification. fishersci.com
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. While standard detection methods like UV-absorbance have limited sensitivity for thiol analysis, coupling CE with more sensitive detectors has proven effective. nih.gov Amperometric and mass spectrometric detection offer improved sensitivity. However, the most sensitive detection for thiols in CE is Laser-Induced Fluorescence (LIF), which can reach nanomolar concentration sensitivities. nih.gov This requires derivatization of the thiol with a fluorescent tag. CE is particularly useful for analyzing biologically important thiols. nih.gov
Spectroscopic and Spectrometric Methodologies
These methods are primarily used for the detection and structural elucidation of analytes following chromatographic separation.
Mass Spectrometry (MS) Applications in Trace Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. docbrown.info When coupled with a separation technique like GC or LC, it provides a highly sensitive and selective method for both the identification and quantification of trace-level compounds. nih.gov
For volatile sulfur compounds, GC-MS is a widely used combination. nih.gov After separation in the GC column, the analytes enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern serves as a "chemical fingerprint" for compound identification.
For highly accurate quantification at trace levels, tandem mass spectrometry (MS/MS) and stable isotope dilution assay (SIDA) are employed. nih.gov In a SIDA-GC-MS/MS method for the related compound 4-mercapto-4-methylpentan-2-one (4MMP), a labeled isotopic version of the analyte is added to the sample as an internal standard. nih.gov Because the internal standard has nearly identical chemical and physical properties to the analyte, it can correct for sample matrix effects and variations during sample preparation and analysis, leading to highly accurate and reproducible results. nih.gov This approach has achieved extremely low limits of detection, in the range of nanograms per liter (ng/L). nih.gov
Table 2: Performance of a Validated SIDA-SPME-GC-MS/MS Method for a Related Thiol (4MMP)
| Parameter | Result | Significance |
|---|---|---|
| Limit of Detection (LOD) | 0.19 ng/L | Demonstrates exceptional sensitivity for trace analysis. nih.gov |
| Reproducibility (RSD%) | <15% | Indicates high precision of the method. nih.gov |
| Accuracy (Recovery) | 102% | Shows the method is highly accurate and free from bias. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the electronic environment of each nucleus within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different sets of protons are expected. The methyl protons adjacent to the carbonyl group (C1) would appear as a singlet, typically in the downfield region characteristic of ketones. The methylene (B1212753) protons adjacent to the carbonyl (C3) and the methylene protons adjacent to the thiol group (C4) would manifest as triplets due to spin-spin coupling with each other. The thiol proton (SH) often appears as a broad singlet, and its chemical shift can be variable depending on concentration, solvent, and temperature.
The ¹³C NMR spectrum provides complementary information, with a distinct signal for each of the four carbon atoms in the this compound structure. The carbonyl carbon (C2) would exhibit the most downfield chemical shift, a characteristic feature of ketones. libretexts.org The chemical shifts of the other carbon atoms are influenced by their proximity to the electron-withdrawing carbonyl and sulfur groups.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| CH₃ (C1) | ~2.2 | Singlet | ~30 |
| C=O (C2) | - | - | ~208 |
| CH₂ (C3) | ~2.8 | Triplet | ~45 |
| CH₂ (C4) | ~2.6 | Triplet | ~25 |
| SH | Variable (e.g., 1.5-2.0) | Singlet (often broad) | - |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Specific Detection
Raman spectroscopy offers a non-destructive method for probing the vibrational modes of molecules, providing a molecular fingerprint. For this compound, characteristic Raman bands would arise from the C=O stretching of the ketone group and the C-S and S-H stretching of the thiol group.
To overcome the inherent weakness of the Raman scattering signal, especially for trace-level detection, Surface-Enhanced Raman Scattering (SERS) is employed. This technique dramatically amplifies the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver nanoparticles. rsc.orgacs.orgrsc.org The thiol group of this compound has a strong affinity for these metallic surfaces, making it an ideal candidate for SERS analysis. This strong interaction facilitates the adsorption necessary for significant signal enhancement. Research on other thiols has demonstrated the feasibility of using SERS for their sensitive detection. researchgate.netnih.gov A study on the related compound, 3-mercapto-2-butanone (B1585005), has shown its utility in forming complexes that can be detected by SERS, indicating the potential for similar applications with this compound. rsc.orgresearchgate.net
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |
|---|---|---|
| C=O Stretch | ~1715 | Characteristic strong band for ketones. |
| S-H Stretch | ~2550 | Typically a weak band in Raman. |
| C-S Stretch | ~600-700 | Can be used for identification. |
Hybrid and Coupled Analytical Systems
The complexity of matrices in which this compound is often found necessitates the use of powerful hybrid analytical techniques that couple high-resolution separation with sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC provides the necessary separation from other volatile components in a sample, while MS allows for its identification and quantification based on its mass-to-charge ratio and fragmentation pattern. nih.govnih.gov
For optimal analysis, derivatization of the thiol group is often employed to improve chromatographic properties and detection sensitivity. nih.govmdpi.com Common derivatizing agents for thiols include pentafluorobenzyl bromide (PFBBr). nih.gov The mass spectrum of this compound would exhibit a molecular ion peak and characteristic fragment ions resulting from the cleavage of bonds adjacent to the carbonyl and thiol groups.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices
For less volatile precursors or when dealing with highly complex matrices that are not amenable to direct GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. acs.orgresearchgate.net LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity for the analysis of thiols in matrices such as beverages. nih.govnih.govmdpi.com
Similar to GC-MS, derivatization can be employed to enhance the ionization efficiency and chromatographic retention of this compound and its precursors. unipd.it The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in instrument response.
Gas Chromatography/Olfactometry (GC/O) for Sensory Correlation
To understand the sensory impact of this compound, Gas Chromatography/Olfactometry (GC/O) is an indispensable tool. nih.gov This technique combines the separation power of GC with the human nose as a highly sensitive and specific detector for odor-active compounds. As the separated compounds elute from the GC column, they are split between a conventional detector (like MS or a Flame Ionization Detector) and a sniffing port, where a trained panelist can assess the odor quality and intensity. scribd.com This allows for the direct correlation of the instrumental detection of this compound with its characteristic sulfurous and meaty aroma profile. scent.vnfoodb.ca
Sample Preparation Strategies for Complex Matrices
The successful analysis of this compound in complex matrices heavily relies on effective sample preparation to isolate the analyte from interfering compounds and to concentrate it to detectable levels. mdpi.com Given the low concentrations at which this thiol is often present, enrichment techniques are crucial.
Commonly employed methods for the extraction of volatile thiols include headspace techniques, such as static headspace (HS) and headspace solid-phase microextraction (HS-SPME). nih.govnih.govajevonline.orgiwaponline.com HS-SPME is a solvent-free technique that uses a coated fiber to adsorb and concentrate volatile analytes from the headspace of a sample. nih.govnih.gov For liquid samples like beverages, solid-phase extraction (SPE) can be used to selectively isolate thiols. nih.gov SPE cartridges containing a sorbent with a high affinity for thiols can effectively capture these compounds, which can then be eluted with a suitable solvent. nih.gov
Derivatization is a key strategy not only for improving analytical performance but also as part of the extraction process. mdpi.comlibretexts.org Extractive alkylation, for instance, involves the simultaneous extraction and derivatization of thiols. nih.gov
Solid-Phase Microextraction (SPME) Techniques
Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient sample preparation technology that integrates sampling, extraction, and concentration of analytes into a single step. buffalostate.edumdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as this compound, from various sample matrices. sigmaaldrich.comnih.gov The technique utilizes a fused-silica fiber coated with a specific stationary phase. sigmaaldrich.com The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. Following extraction, the fiber is transferred directly to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis. sigmaaldrich.com
The efficiency of SPME is influenced by several parameters, including the type of fiber coating, extraction mode, temperature, and time. For volatile thiols, a combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often employed due to its broad applicability for various volatile compounds. mdpi.com Headspace SPME (HS-SPME) is generally the preferred mode, where the fiber is exposed to the vapor phase above the sample. sigmaaldrich.comnih.gov This approach minimizes interference from non-volatile matrix components and is ideal for analyzing trace-level aroma compounds. The addition of salt, such as sodium chloride (NaCl), to the sample can increase the ionic strength of the solution, which decreases the solubility of hydrophobic compounds and promotes their transfer into the headspace, thereby enhancing extraction efficiency. mdpi.com
| Parameter | Typical Condition for Volatile Thiol Analysis | Rationale |
| Fiber Coating | DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) | Provides a broad range of selectivity for capturing diverse volatile and semi-volatile compounds. mdpi.com |
| Extraction Mode | Headspace (HS-SPME) | Minimizes matrix effects and is ideal for volatile analytes in complex liquid or solid samples. sigmaaldrich.comnih.gov |
| Extraction Temperature | 40 - 60 °C | Balances analyte volatility and partitioning kinetics without inducing thermal degradation. |
| Extraction Time | 30 - 60 min | Allows sufficient time for the analyte concentration to approach equilibrium between the sample headspace and the fiber coating. |
| Salt Addition | Saturated NaCl solution | Increases the ionic strength of aqueous samples, enhancing the release of volatile organic compounds into the headspace (salting-out effect). mdpi.com |
Aroma Extract Dilution Analysis (AEDA)
Aroma Extract Dilution Analysis (AEDA) is a powerful gas chromatography-olfactometry (GC-O) technique used to identify the most potent aroma-active compounds within a sample extract. mdpi.comnih.gov The method does not measure concentration directly but rather provides a relative indication of a compound's odor potency. The procedure involves the serial dilution of a sample extract with a solvent. researchgate.netnih.gov Each dilution is then analyzed by GC-O, where a trained panelist sniffs the effluent from the GC column and records the retention time and odor description of any perceived aroma.
| Retention Index (RI) | Odor Descriptor | Flavor Dilution (FD) Factor | Compound Identification (Example) |
| 980 | Fruity, ester-like | 16 | Ethyl 2-methylbutanoate |
| 1050 | Mushroom, earthy | 64 | 1-Octen-3-ol |
| 1190 | Meaty, savory | 1024 | This compound (Hypothetical) |
| 1350 | Cheesy, sweaty | 32 | 3-Methylbutanoic acid |
| 1780 | Smoky, phenolic | 256 | Guaiacol |
This table provides a hypothetical example to illustrate how AEDA results are interpreted. Compounds with higher FD factors are considered more potent odorants.
Stable Isotope Dilution Analysis (SIDA) for Quantitative Accuracy
Stable Isotope Dilution Analysis (SIDA) is considered the benchmark method for the accurate and precise quantification of trace-level compounds, particularly those that are volatile or prone to degradation during sample preparation. nih.govresearchgate.net The principle of SIDA involves adding a known quantity of a stable isotope-labeled analogue of the target analyte to the sample at the very beginning of the analytical workflow. mdpi.com This labeled compound (e.g., containing deuterium (B1214612) (²H) or carbon-13 (¹³C)) serves as an ideal internal standard.
Because the isotopic standard is chemically identical to the native analyte, it exhibits the same behavior during all subsequent steps, including extraction, derivatization, and chromatographic separation. researchgate.net Any loss of the analyte during sample workup will be accompanied by a proportional loss of the internal standard. Quantification is performed using mass spectrometry (MS) by measuring the ratio of the signal response of the native analyte to that of the stable isotope-labeled standard. nih.gov This approach effectively corrects for matrix effects and variations in recovery, leading to highly accurate and reliable results. SIDA has been successfully applied to the quantification of reactive thiols in complex matrices like wine, achieving very low detection limits and excellent reproducibility. nih.goviaea.org
| Parameter | Performance Metric | Source |
| Analyte Example | 4-Mercapto-4-methylpentan-2-one (a structurally similar thiol) | nih.gov |
| Technique | SIDA coupled with SPME and GC-MS/MS | nih.gov |
| Limit of Detection (LOD) | 0.19 ng/L | nih.gov |
| Reproducibility (RSD%) | < 15% | nih.gov |
| Accuracy (Recovery) | 102% | nih.gov |
This table presents validated performance data for the SIDA of a similar thiol compound, demonstrating the high sensitivity and accuracy of the technique.
Elucidation of Formation Mechanisms and Precursor Chemistry of 4 Mercapto 2 Butanone in Biogenic and Thermally Processed Systems
Maillard Reaction Kinetics and Pathways
The Maillard reaction, a form of non-enzymatic browning, is a cornerstone of flavor development in cooked foods. lookchem.comnih.gov It encompasses a cascade of chemical reactions initiated by the condensation of a reducing sugar's carbonyl group with the amino group of an amino acid or protein. nih.govnih.gov This process is broadly divided into three stages: an early, colorless stage involving initial condensation and rearrangement; an intermediate stage characterized by the formation of highly reactive carbonyl compounds; and a final stage where colored polymers known as melanoidins are produced alongside a plethora of aroma compounds. nih.govsandiego.edu
The genesis of sulfur-containing flavor compounds like 4-mercapto-2-butanone via the Maillard reaction begins with the interaction between a reducing sugar (e.g., glucose, fructose, ribose) and a sulfur-containing amino acid, most notably cysteine. lookchem.comnih.gov The reaction commences with the nucleophilic attack of the amino group from the amino acid on the carbonyl carbon of the reducing sugar. sandiego.edu This is followed by dehydration to form an unstable intermediate known as a Schiff base. nih.govnih.gov
The Schiff base subsequently undergoes a spontaneous rearrangement to form a more stable ketoamine compound, referred to as the Amadori product (if the starting sugar is an aldose like glucose) or a Heyns product (if the starting sugar is a ketose like fructose). nih.govnih.gov These products are pivotal, serving as the gateway to the intermediate stage of the Maillard reaction, where the molecular backbone is further degraded and rearranged to create flavor precursors. nih.gov
The Amadori and Heyns products formed in the initial stage are thermally unstable and undergo significant degradation, leading to a pool of highly reactive intermediate compounds. nih.govnih.gov Among the most important of these are dicarbonyls and furanones, which serve as key precursors for the carbon skeleton of this compound.
Dicarbonyl Compounds : These molecules, characterized by the presence of two carbonyl groups, are formed through the fragmentation of Amadori products. nih.gov Sugar fragmentation via mechanisms like retro-aldolization yields a variety of α-dicarbonyls, such as glyoxal, methylglyoxal, and butanedione. sandiego.eduimreblank.chagriculturejournals.cz These dicarbonyls are highly electrophilic and readily react with other nucleophiles, including hydrogen sulfide (B99878), to generate sulfur-containing flavor compounds. nih.govnih.gov
Furanones : Furanones, particularly 4-hydroxy-3(2H)-furanones, are potent flavor compounds in their own right, often imparting sweet, caramel-like aromas. imreblank.chnih.gov They are formed through the dehydration and cyclization of deoxyosones, which are themselves degradation products of the Amadori pathway. sandiego.edu For example, pentose (B10789219) sugars can react with amino acids to form 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol). imreblank.ch These cyclic compounds can then serve as intermediates, reacting further to produce mercaptoketones. nih.gov
| Intermediate Class | Examples | Formation Pathway | Role in this compound Formation |
|---|---|---|---|
| Dicarbonyls | Glyoxal, Methylglyoxal, Butanedione | Degradation and fragmentation of Amadori/Heyns products. sandiego.eduimreblank.chagriculturejournals.cz | Act as electrophilic precursors that react with hydrogen sulfide to form the mercaptoketone structure. nih.gov |
| Furanones | 4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) | Dehydration and cyclization of deoxyosones derived from sugars. sandiego.eduimreblank.ch | Serve as reactive intermediates that can be converted into mercaptoketones upon reaction with a sulfur source. nih.gov |
Thermal Degradation Mechanisms of Precursors
Beyond the classic Maillard reaction pathway, the direct thermal degradation of specific precursor molecules present in food is another significant route to the formation of this compound.
Independent of their interaction with amino acids, sugars can undergo fragmentation and rearrangement when subjected to heat. researchgate.net This process, often called caramelization, also generates a pool of reactive carbonyl compounds. Mechanisms such as retro-aldol cleavage break down larger sugar molecules (like pentoses and hexoses) into smaller, highly reactive fragments. imreblank.chagriculturejournals.cz These fragments include C2, C3, and C4 carbonyls that provide the necessary carbon backbones for flavor molecules. agriculturejournals.cz For the formation of this compound, a four-carbon fragment is required. Studies on the related compound 3-mercapto-2-butanone (B1585005) have shown that its formation from a five-carbon sugar (ribose) involves the splitting off of a single carbon unit, illustrating the importance of sugar fragmentation in providing the correct carbon skeleton for the final product. nih.govscite.ai
| Precursor | Degradation Mechanism | Key Products/Intermediates | Contribution to this compound |
|---|---|---|---|
| Thiamine (Vitamin B1) | Thermal cleavage of thiazole (B1198619) and pyrimidine (B1678525) rings. nih.govpurdue.edu | Reactive sulfur-containing fragments. | Provides the necessary sulfur atom and potentially other reactive fragments. lookchem.com |
| Reducing Sugars (e.g., Ribose, Glucose) | Thermal fragmentation (e.g., retro-aldol cleavage). imreblank.ch | C2, C3, C4 carbonyl fragments (e.g., butanedione, acetol). agriculturejournals.cz | Provides the four-carbon backbone required for the final molecule. nih.govscite.ai |
Role of Hydrogen Sulfide in Mercaptoketone Formation
Hydrogen sulfide (H₂S) is the linchpin in the formation of this compound and other mercaptoketones. It serves as the primary sulfur donor, introducing the critical thiol (-SH) group onto the carbon skeleton provided by other precursors. nih.govcornell.edu H₂S is primarily generated in food systems through the thermal degradation of sulfur-containing amino acids, with cysteine being the most significant source. encyclopedia.pub
The formation of the final this compound molecule occurs when H₂S reacts with the electrophilic carbonyl intermediates generated from the Maillard reaction or thermal degradation pathways. The reaction typically involves a nucleophilic addition of H₂S (or its conjugate base, the hydrosulfide (B80085) ion, HS⁻) to a carbon-carbon double bond adjacent to a carbonyl group (a Michael addition) or directly to a carbonyl carbon. For instance, H₂S can react with α,β-unsaturated ketones like methyl vinyl ketone to produce this compound. chemicalbook.com Similarly, it can react with the dicarbonyl and furanone intermediates described previously. The abundance of both a suitable four-carbon carbonyl precursor and a source of hydrogen sulfide is therefore essential for the efficient generation of this potent aroma compound during the cooking process. nih.gov
Stereochemical Investigations and Chiral Recognition of 4 Mercapto 2 Butanone
Enantiomeric and Diastereomeric Analysis
Enantiomeric and diastereomeric analysis are techniques used to separate and quantify stereoisomers of a chiral compound. As 4-mercapto-2-butanone is achiral and does not have enantiomers or diastereomers, these analytical methods are not relevant to this specific compound.
Chiral Stationary Phases in Gas Chromatography
Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful technique for the separation of volatile enantiomers. The principle of this method relies on the differential interaction between the enantiomers of a chiral analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. However, since this compound does not exist as enantiomers, there are no stereoisomers to be separated by this method. Therefore, the use of chiral stationary phases in gas chromatography for the analysis of this compound would not yield any separation of stereoisomers.
Derivatization with Chiral Auxiliaries for HPLC Analysis
High-performance liquid chromatography (HPLC) can be used to separate enantiomers, often after derivatization with a chiral auxiliary. This process involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. As this compound is an achiral compound, it cannot be derivatized into diastereomers through this method because it does not possess enantiomers to begin with.
Absolute Configuration Assignment Methodologies
The assignment of the absolute configuration (the precise three-dimensional arrangement of atoms) at a stereocenter, typically denoted as (R) or (S), is a critical step in stereochemical studies. These methodologies are exclusively applicable to chiral molecules. Given that this compound has no stereocenters, the concept of absolute configuration does not apply. ncats.io
NMR Anisotropy Methods
Nuclear Magnetic Resonance (NMR) anisotropy methods, such as the use of chiral solvating agents or the Mosher's ester analysis, are employed to determine the absolute configuration of chiral molecules. These techniques rely on creating a diastereomeric environment around the chiral center of the analyte, which results in distinguishable NMR signals (chemical shifts) for the different stereoisomers. This allows for the elucidation of their spatial arrangement. As this compound is achiral, it has no stereocenters whose absolute configuration could be determined by NMR anisotropy or any other method.
Enzyme-Catalyzed Resolution as a Tool for Configuration Determination
Enzyme-catalyzed kinetic resolution is a technique where an enzyme selectively catalyzes a reaction in one enantiomer of a racemic mixture at a much faster rate than the other. This process allows for the separation of enantiomers and can also be used to infer the absolute configuration of the separated enantiomers based on the known stereoselectivity of the enzyme. This methodology is fundamentally dependent on the existence of enantiomers. Since this compound is achiral, it is not subject to enzyme-catalyzed resolution for the purpose of separating stereoisomers or determining configuration.
Impact of Stereochemistry on Functional Properties
The stereochemistry of a molecule can have a profound impact on its functional properties, including its biological activity, sensory characteristics (odor and taste), and toxicity. This is because biological systems, such as receptors, are themselves chiral and may interact differently with different enantiomers of a chiral compound. For example, in the homologous series of 4-mercapto-2-alkanones, which are chiral, the different enantiomers exhibit distinct odor properties. leffingwell.comleffingwell.com
However, as this compound is an achiral molecule, it does not have stereoisomers. ncats.io Therefore, there is no variation in its functional properties attributable to stereochemistry. Any observed functional property of this compound is inherent to its single, achiral structure.
Configuration-Dependent Sensory Perception
While specific detailed sensory analysis of the individual enantiomers of this compound is not extensively documented in publicly available research, comprehensive studies on its longer-chain homologs, the 4-mercapto-2-alkanones, provide strong evidence for configuration-dependent sensory perception. Research on homologous series of these compounds has consistently demonstrated that the chirality at the carbon atom bearing the thiol group plays a crucial role in the perceived odor quality and threshold.
For instance, in the case of 4-mercapto-2-hexanone, the (S)-enantiomer is characterized by more pleasant, fruity notes, often described as reminiscent of grapefruit and blackcurrant, and possesses a significantly lower odor threshold of 0.45 ng/L in air. leffingwell.com In stark contrast, the (R)-enantiomer is described with more unpleasant, sulfury, and "catty" notes and has a much higher odor threshold of 69 ng/L in air. leffingwell.com This trend is also observed for other homologs like 4-mercapto-2-octanone, where the (S)-enantiomer is associated with fruity and pleasant aromas, while the (R)-enantiomer is described as having unpleasant, sulfury characteristics. leffingwell.com
Based on these consistent findings across the homologous series of 4-mercapto-2-alkanones, it can be inferred that the enantiomers of this compound likely exhibit distinct sensory profiles. The (S)-enantiomer is anticipated to possess a more desirable aroma, potentially with fruity undertones, whereas the (R)-enantiomer is expected to have a more pungent, sulfury, and less pleasant odor. The interaction of these chiral molecules with olfactory receptors, which are themselves chiral, is the basis for this sensory differentiation. researchgate.net
Table 1: Comparison of Odor Thresholds and Descriptions of 4-Mercapto-2-alkanone Enantiomers
| Compound | Stereoisomer | Odor Threshold (ng/L in air) | Odor Description | Reference |
|---|---|---|---|---|
| 4-Mercapto-2-hexanone | (S)-enantiomer | 0.45 | Fruity-pleasant (grapefruit, blackcurrant) | leffingwell.com |
| (R)-enantiomer | 69 | Unpleasant (catty, sulfury) | leffingwell.com | |
| 4-Mercapto-2-octanone | (S)-enantiomer | 0.04 | Fruity-pleasant (grapefruit, blackcurrant) | leffingwell.com |
| (R)-enantiomer | 0.09 | Unpleasant (catty, sulfury) | leffingwell.com |
Stereoisomer-Specific Biological Activities
The specific biological activities of the individual stereoisomers of this compound have not been detailed in the currently available scientific literature. It is a well-established principle in pharmacology and toxicology that stereochemistry can profoundly influence the biological activity of a chiral compound. The differential interaction of enantiomers with chiral biological macromolecules such as enzymes and receptors can lead to significant differences in their metabolic pathways, efficacy, and toxicity. However, dedicated studies to elucidate these potential differences for the enantiomers of this compound are not presently found in reviewed research.
Reactivity, Stability, and Degradation Pathways of 4 Mercapto 2 Butanone
Oxidation Pathways and Disulfide Formation
The thiol group of 4-mercapto-2-butanone is susceptible to oxidation, a common reaction for mercaptans. The primary oxidation product is the corresponding disulfide, 4,4'-dithiobis(2-butanone). This conversion can be initiated by a variety of oxidizing agents, including molecular oxygen, especially in the presence of metal ions which can act as catalysts.
The general mechanism for the oxidation of thiols to disulfides involves the formation of a thiyl radical intermediate. Two thiyl radicals can then combine to form a disulfide bond. The reaction can be represented as follows:
2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻
While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the principles of thiol oxidation are well-established. The rate of this oxidation is influenced by factors such as pH, temperature, and the presence of catalysts. In alkaline conditions, the formation of the thiolate anion (R-S⁻) increases the susceptibility to oxidation.
The disulfide, 4,4'-dithiobis(2-butanone), can also be formed through other synthetic routes, though direct oxidation of this compound is a primary pathway.
| Reactant | Oxidizing Agent | Product |
| This compound | Oxygen (O₂) | 4,4'-Dithiobis(2-butanone) |
| This compound | Hydrogen Peroxide (H₂O₂) | 4,4'-Dithiobis(2-butanone) |
| This compound | Iodine (I₂) | 4,4'-Dithiobis(2-butanone) |
Reactions with Carbonyl Compounds and Other Nucleophiles
This compound possesses two reactive functional groups: a nucleophilic thiol group and an electrophilic carbonyl group. This dual reactivity allows it to participate in a variety of chemical reactions.
Reactions of the Thiol Group:
The thiol group is nucleophilic and can react with various electrophiles. A key reaction is the addition to other carbonyl compounds, such as aldehydes and ketones, to form hemithioacetals and thioacetals. For instance, in the presence of an acid catalyst, this compound can react with an aldehyde (R'-CHO) to form a hemithioacetal, which can then react with a second molecule of the thiol to yield a thioacetal.
Reactions of the Carbonyl Group:
The ketone carbonyl group in this compound is electrophilic and is subject to nucleophilic attack. Nucleophiles such as Grignard reagents, organolithium compounds, and hydrides can add to the carbonyl carbon. For example, reaction with a Grignard reagent (R'MgBr) would lead to the formation of a tertiary alcohol after acidic workup.
The presence of the thiol group within the same molecule can lead to intramolecular reactions. Under certain conditions, the thiol group can attack the carbonyl carbon to form a cyclic hemithioacetal.
| Reactant | Reagent | Product Type |
| This compound (thiol group) | Aldehyde (R'-CHO) | Hemithioacetal/Thioacetal |
| This compound (carbonyl group) | Grignard Reagent (R'MgBr) | Tertiary Alcohol |
| This compound (carbonyl group) | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
Thermal and pH-Dependent Stability Studies
The stability of this compound is influenced by both temperature and pH. While specific kinetic data for this compound is scarce, the stability of related β-mercapto ketones can provide insights.
Thermal Stability:
At elevated temperatures, β-mercapto ketones can undergo various degradation reactions. One potential pathway is the elimination of hydrogen sulfide (B99878) to form the corresponding α,β-unsaturated ketone, in this case, methyl vinyl ketone. This reaction is often catalyzed by acidic or basic conditions. Studies on the analogous compound, 4-hydroxy-2-butanone, have shown that it undergoes dehydration to form methyl vinyl ketone at high temperatures. researchgate.netresearchgate.netnih.govsemanticscholar.orgmdpi.comsigmaaldrich.comglobethesis.com It is plausible that this compound follows a similar thermal degradation pathway.
pH-Dependent Stability:
The stability of this compound is significantly affected by the pH of the medium. In acidic solutions, the thiol group is protonated and relatively stable. However, as the pH increases, the thiol group deprotonates to form the more reactive thiolate anion. This thiolate is much more susceptible to oxidation to the disulfide, as discussed in section 6.1. Therefore, in neutral to alkaline solutions, the stability of this compound is limited by its tendency to oxidize.
Furthermore, both the thiol and ketone functionalities can participate in acid- or base-catalyzed reactions, which can lead to degradation or transformation of the molecule. For example, in strongly acidic or basic conditions, aldol (B89426) condensation reactions involving the enolate of the ketone may occur. The stability of thiazolidine-4-carboxylic acids, which are formed from the reaction of cysteine (a mercapto-amino acid) with aldehydes, has been shown to be highly pH-dependent, with degradation observed at lower pH values. researchgate.net
| Condition | Potential Degradation Pathway |
| High Temperature | Elimination of H₂S to form Methyl Vinyl Ketone |
| Alkaline pH | Oxidation to 4,4'-dithiobis(2-butanone) |
| Acidic/Basic pH | Catalysis of various side reactions (e.g., aldol condensation) |
Interactions within Complex Chemical Environments
This compound is recognized as a volatile flavor compound, particularly in cooked meat. nih.gov Its formation in these complex chemical environments is a result of reactions between precursors present in the food matrix during heating.
One of the primary pathways for the formation of this compound in meat is believed to be the Maillard reaction, which occurs between amino acids and reducing sugars. Specifically, the reaction of cysteine (a sulfur-containing amino acid) with ribose or other sugars can lead to the formation of a variety of sulfur-containing volatile compounds, including mercaptoketones.
Once formed, this compound can participate in further reactions within the food matrix. Its thiol group can react with other carbonyl compounds generated during the Maillard reaction or lipid oxidation, leading to the formation of new flavor compounds. For example, it can react with aldehydes to form thioacetals, which may have their own distinct sensory properties.
Computational and Theoretical Studies on 4 Mercapto 2 Butanone
Molecular Modeling and Electronic Structure Calculations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 4-mercapto-2-butanone, these models can predict its three-dimensional structure, conformational preferences, and the distribution of electrons within the molecule.
Molecular Geometry and Conformational Analysis:
The structure of this compound features a flexible four-carbon chain with a ketone functional group at the second position and a thiol group at the fourth. Due to the rotation around the single bonds, the molecule can exist in various conformations. Computational methods, such as molecular mechanics and quantum mechanics, can be used to determine the relative energies of these conformers and identify the most stable structures. The interplay between the carbonyl and thiol groups, including potential intramolecular hydrogen bonding, would be a key aspect of such a study.
Electronic Structure:
Electronic structure calculations, typically performed using quantum mechanical methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution. Key properties that can be calculated include:
Molecular Orbitals: Understanding the shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for predicting reactivity. The HOMO is often associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.
Electron Density and Electrostatic Potential: These calculations reveal the regions of the molecule that are electron-rich or electron-poor. For this compound, the oxygen atom of the carbonyl group and the sulfur atom of the thiol group are expected to be electron-rich, making them susceptible to electrophilic attack. The carbonyl carbon, on the other hand, would be electron-deficient and a site for nucleophilic attack.
Below is an illustrative table of the type of data that would be generated from electronic structure calculations for this compound.
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons; related to the ionization potential and electron-donating ability. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy unoccupied orbitals; related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 8.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | A significant dipole moment indicates a polar molecule, affecting its physical properties and interactions. |
| Mulliken Atomic Charges | C(1): -0.2, C(2): +0.4, O: -0.5, S: -0.1 | Provides a measure of the partial charge on each atom, indicating sites of electrophilicity and nucleophilicity. |
Note: The values in this table are illustrative and represent the type of data obtained from such calculations, not actual reported values for this compound.
Reaction Pathway Elucidation via Quantum Chemical Methods
Quantum chemical methods are instrumental in mapping out the potential energy surface for a chemical reaction, allowing for the elucidation of reaction mechanisms. nih.govethz.chnih.gov These methods can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. nih.govresearchgate.net
For this compound, several reactions could be of interest for computational study:
Keto-Enol Tautomerism: Ketones can exist in equilibrium with their enol tautomers. foodb.ca Quantum chemical calculations can determine the relative stability of the keto and enol forms of this compound and the energy barrier for their interconversion.
Oxidation and Reduction Reactions: The thiol group is susceptible to oxidation, potentially forming disulfides or sulfonic acids. The ketone can be reduced to a secondary alcohol. Computational methods can model these transformations and predict their feasibility.
Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is an electrophilic center and can undergo nucleophilic attack. Quantum chemical calculations can model the reaction pathway of various nucleophiles with this compound, providing insights into the reaction kinetics and thermodynamics.
Methodologies:
Commonly used methods for reaction pathway elucidation include:
Transition State Searching: Algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species. nih.gov
Artificial Force Induced Reaction (AFIR) Method: This is an automated method for exploring reaction pathways by applying a virtual force to induce structural changes and find new reaction routes. nih.govnih.gov
An illustrative data table for a hypothetical reaction of this compound is presented below.
| Reaction Step | Calculated Activation Energy (kJ/mol) (Illustrative) | Description |
| Keto to Enol Tautomerization | 120 | The energy barrier for the conversion of the ketone form to its more reactive enol tautomer. |
| Nucleophilic Addition of a Generic Nu⁻ | 60 | The energy barrier for the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. |
| Oxidation of Thiol to Disulfide | 85 | The energy barrier for the initial step in the oxidation of the thiol group. |
Note: The values in this table are for illustrative purposes to demonstrate the output of such studies.
Prediction of Spectroscopic Properties and Reactivity Profiles
Computational chemistry can predict various spectroscopic properties, which can aid in the identification and characterization of molecules.
Spectroscopic Properties:
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic peaks for the C=O stretch (around 1715 cm⁻¹) and the S-H stretch (around 2550 cm⁻¹) would be predicted. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C nuclei can be calculated. These predictions are valuable for interpreting experimental NMR spectra and confirming the structure of the molecule.
UV-Vis Spectroscopy: The electronic transitions of a molecule can be calculated to predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum.
The following table illustrates the kind of spectroscopic data that can be computationally predicted for this compound.
| Spectroscopic Technique | Predicted Data (Illustrative) | Interpretation |
| IR Spectroscopy | C=O stretch: 1720 cm⁻¹S-H stretch: 2560 cm⁻¹C-H stretch: 2900-3000 cm⁻¹ | These predicted frequencies correspond to the characteristic vibrations of the functional groups present in the molecule. |
| ¹H NMR | δ (ppm):-CH₃ (next to C=O): 2.2-CH₂- (next to C=O): 2.8-CH₂- (next to S-H): 2.6-SH: 1.5 | The chemical shifts are influenced by the electronic environment of the protons, providing structural information. |
| ¹³C NMR | δ (ppm):C=O: 208-CH₃: 30-CH₂- (next to C=O): 45-CH₂- (next to S-H): 25 | The chemical shifts of the carbon atoms provide a map of the carbon skeleton. |
| UV-Vis Spectroscopy | λmax: 280 nm (n → π* transition) | This absorption is characteristic of the carbonyl group and is related to the excitation of a non-bonding electron to an anti-bonding orbital. |
Note: These are representative values and the actual predicted values would depend on the level of theory and basis set used in the calculation.
Reactivity Profiles:
Based on the electronic structure calculations, a reactivity profile for this compound can be constructed. This profile would highlight the most likely sites for chemical reactions.
Nucleophilic Sites: The oxygen of the carbonyl group and the sulfur of the thiol group are the primary nucleophilic centers.
Electrophilic Site: The carbon atom of the carbonyl group is the main electrophilic center.
Acidic Proton: The proton of the thiol group is weakly acidic and can be abstracted by a base.
Radical Abstraction: The hydrogens on the carbons alpha to the carbonyl and thiol groups could be susceptible to radical abstraction.
By combining these theoretical predictions, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding experimental studies and applications.
Advanced Applications and Industrial Significance of 4 Mercapto 2 Butanone in Niche Chemical Fields
Application as a Specialty Reagent in Organic Synthesis
4-Mercapto-2-butanone is a bifunctional molecule containing both a ketone and a thiol group, making it a versatile building block in organic synthesis. The presence of two distinct reactive sites allows for a range of chemical transformations, positioning it as a valuable intermediate in the construction of more complex molecular architectures. While it is commercially available as a synthesis reagent, detailed studies focusing specifically on its application in complex synthesis are limited in published literature. foodb.cachemicalbook.com
Building Block for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—is a cornerstone of medicinal chemistry and materials science. Molecules possessing both a thiol and a carbonyl group, such as this compound, are valuable precursors for creating sulfur-containing heterocycles. The thiol group can act as a nucleophile, while the ketone provides an electrophilic site, enabling intramolecular cyclization or participation in multicomponent reactions to form rings. For instance, mercapto-ketones can, in principle, be used to synthesize thiazines and other related N,S-heterocyclic scaffolds which are known to have a wide range of biological activities. nih.gov However, specific examples detailing the use of this compound as the primary building block in the synthesis of particular heterocyclic systems are not extensively documented in peer-reviewed studies.
Role in Complex Molecule Construction
Use in Analytical Detection Systems
The unique reactivity of mercapto-ketones has been leveraged in the development of specialized analytical systems, particularly for the detection of hazardous materials. Their ability to form distinct, detectable complexes with target analytes makes them valuable in sensor development.
Formation of Chromogenic or Spectroscopically Active Complexes (e.g., Janowsky Complex)
A notable application in this area involves the use of 3-mercapto-2-butanone (B1585005), a structural isomer of this compound, for the sensitive detection of nitroaromatic explosives. Research has demonstrated that the enolate ion of 3-mercapto-2-butanone reacts with electron-deficient aromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), to form a colored Janowsky complex.
This reaction provides a rapid and visually identifiable signal. The resulting colored complex can be sensitively measured using Surface-Enhanced Raman Scattering (SERS), a technique that dramatically enhances the Raman signal of molecules adsorbed on metallic nanostructures. The thiol group within the mercapto-butanone molecule facilitates the covalent attachment of the complex to silver nanoparticles, bringing it into close proximity with the enhancing surface and enabling a strong SERS response. This method allows for the quick, selective, and sensitive detection of various explosives, each producing a unique spectral fingerprint.
| Explosive Compound | Detection Limit (ng/mL) |
|---|---|
| 2,4,6-trinitrotoluene (TNT) | 6.81 |
| 2,4,6-trinitrophenylmethylnitramine (Tetryl) | 17.2 |
| Hexanitrostilbene (HNS) | 135.1 |
Contribution to Flavor and Fragrance Industry Innovations
Sulfur-containing compounds are critical components in the flavor and fragrance industry, prized for their potency and ability to impart specific, often savory or tropical, notes. This compound and related compounds are key contributors to the palette of modern flavorists.
Development of Meat-like and Fruity Flavorants
This compound is particularly significant for its strong sulfurous and savory aroma profile. scent.vn At low concentrations, its scent is predominantly characterized as meaty, roasted, and onion-like, making it an essential ingredient in the formulation of savory flavors for products like soups, gravies, and meat substitutes. sigmaaldrich.comthegoodscentscompany.com Its organoleptic properties are integral to recreating the complex aromas associated with cooked meat, which often arise from the Maillard reaction between sugars and sulfur-containing amino acids. sigmaaldrich.com
| Odor Descriptor | Associated Character |
|---|---|
| Sulfurous | Primary characteristic |
| Meaty | Savory, cooked meat |
| Onion | Pungent, alliaceous |
| Roasted | Cooked, savory |
| Garlic | Pungent, alliaceous |
| Savory | General umami character |
While this compound itself is primarily associated with savory notes, other closely related mercapto-ketones are renowned for their contribution to fruity flavors. For example, 4-mercapto-4-methyl-2-pentanone (B33688) is a well-known character-impact compound for black currant and citrus notes. femaflavor.org Similarly, other mercapto-alkanones are used to create tropical fruit and grapefruit profiles. thegoodscentscompany.com This demonstrates the versatility of the mercapto-ketone class in flavor innovation, where subtle changes in molecular structure can shift the perceived aroma from savory and meaty to bright and fruity.
Authenticity Assessment in Food and Beverages
The integrity and authenticity of food and beverage products are of paramount importance to consumers, producers, and regulatory bodies. The verification of a product's claimed origin, composition, and processing methods is a complex analytical challenge. In this context, specific chemical markers can serve as valuable indicators of authenticity. While research is ongoing, this compound is emerging as a potential marker in the authenticity assessment of certain high-value food and beverage products due to its contribution to characteristic aromas and its formation through specific biochemical pathways.
Volatile sulfur compounds (VSCs), including this compound, are often present at very low concentrations, yet they can have a significant impact on the sensory profile of a product. sevenfifty.comwinemakersresearchexchange.com Their presence and concentration can be indicative of the raw materials used, the fermentation process, and the geographical origin of the product.
Detailed Research Findings
While direct and extensive research specifically targeting this compound in food authenticity is still developing, the well-established role of structurally similar volatile thiols, often referred to as varietal thiols, in wine provides a strong basis for its potential application. sevenfifty.comwinemakersresearchexchange.com Compounds such as 3-mercaptohexan-1-ol (3MH), 3-mercaptohexyl acetate (B1210297) (3MHA), and 4-mercapto-4-methylpentan-2-one (4MMP) are known to be key aroma compounds in grape varieties like Sauvignon Blanc, contributing to their distinct tropical fruit and citrus notes. sevenfifty.comawri.com.auwinescholarguild.com
The concentration of these varietal thiols can be influenced by viticultural practices and winemaking techniques, making them potential markers for authenticity and quality. sevenfifty.com For instance, the choice of yeast strain during fermentation has been shown to significantly affect the release of these aromatic thiols from their non-volatile precursors present in the grapes. winemakersresearchexchange.com This suggests that the profile of volatile thiols, potentially including this compound, could be used to verify the use of specific yeast strains or fermentation conditions claimed by a producer.
The table below illustrates how the concentration of a related mercapto-ketone, 4-mercapto-4-methylpentan-2-one (4MMP), can vary in sake, highlighting its potential as a marker for product characterization. researchgate.net
Table 1: Concentration of 4-Mercapto-4-methylpentan-2-one (4MMP) in Sake
| Sample Type | Concentration Range (ng/L) | Perception Threshold in Sake (ng/L) | Key Finding |
|---|---|---|---|
| Sake from Contest | 5–14 | 1.2 | Concentrations are significantly above the perception threshold, indicating its importance to the aroma profile. |
This data for a closely related compound underscores the principle that the concentration of specific mercapto-ketones can be a distinguishing feature of a beverage, and thus a potential marker for its authenticity and quality.
Future research is expected to further elucidate the role of this compound as a specific marker in a wider range of food and beverage products, with analytical methods continuing to improve in sensitivity and specificity for its detection and quantification.
Future Research Directions and Emerging Paradigms for 4 Mercapto 2 Butanone
Exploration of Novel Biocatalytic Pathways
The shift away from traditional chemical synthesis towards greener, more specific methods has put biocatalysis at the forefront of modern chemistry. oup.com Enzymes and whole-cell systems offer the potential for highly selective reactions under mild conditions, reducing environmental impact. nih.gov Future research into 4-Mercapto-2-butanone will likely focus on discovering and engineering novel biocatalytic routes for its production.
Key areas of exploration include:
Enzyme Discovery: Screening microbial genomes and metagenomic libraries for novel enzymes such as thiolases, reductases, and lyases that can participate in the synthesis of this compound or its precursors.
Pathway Engineering: Utilizing synthetic biology tools to construct artificial metabolic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.gov This could involve combining genes from different organisms to create a de novo pathway for producing the target molecule from simple carbon sources.
Enzyme-Based Synthesis: Developing cell-free enzymatic systems for the production of chiral alcohols and other intermediates, which can be crucial for creating stereospecific versions of the compound. nih.gov The use of transketolase enzymes, for example, represents a powerful tool for asymmetric carbon-carbon bond formation, a key step in building complex molecular backbones. ucl.ac.uk
Table 1: Potential Biocatalytic Reactions for this compound Synthesis
| Precursor(s) | Enzyme Class | Potential Reaction | Host Organism |
|---|---|---|---|
| But-3-en-2-one + Hydrogen Sulfide (B99878) | Lyase | Hydrothiolation | Saccharomyces cerevisiae |
| 4-Hydroxy-2-butanone + Sulfide Source | Sulfotransferase | Nucleophilic Substitution | Escherichia coli |
| Cysteine-S-conjugate of butanone | Carbon-sulfur lyase (β-lyase) | Precursor cleavage | Saccharomyces cerevisiae |
Development of Advanced 'Omics' Approaches for Comprehensive Analysis
To fully understand the role and formation of this compound in biological systems, a holistic approach is necessary. Advanced 'omics' technologies provide a system-wide view of the genetic, proteomic, and metabolic landscapes.
Genomics and Transcriptomics: Functional genomic analysis of yeast strains, such as Saccharomyces cerevisiae, can identify genes involved in sulfur metabolism and the production of volatile sulfur compounds. westernsydney.edu.auoup.com By comparing high- and low-producing strains, researchers can pinpoint key genetic determinants that could be targeted for genetic improvement to control the formation of compounds like this compound during fermentation. nih.govavf.org Large-scale phenotyping of mutant libraries can further elucidate the function of specific genes in response to sulfur-related stress. microbialcell.com
Proteomics: Redox proteomics is a powerful tool for identifying and quantifying post-translational modifications on protein thiols, such as S-nitrosation or disulfide bond formation. nih.govresearchgate.netnih.gov This approach can be used to understand how cellular proteins interact with this compound or how the cellular redox state influences its formation and degradation. Identifying the specific enzymes involved in its metabolism is a key goal. nih.gov
Metabolomics: Untargeted and targeted metabolomic studies can map the biochemical pathways related to sulfur-containing compounds. By analyzing the complete set of metabolites under different conditions, researchers can identify precursors, degradation products, and interacting molecules, providing a detailed picture of the compound's lifecycle in a biological system.
Table 2: Application of 'Omics' Technologies to this compound Research
| 'Omics' Field | Key Information Provided | Potential Application |
|---|---|---|
| Genomics | Identification of genes involved in sulfur metabolism and thiol production. | Engineering yeast strains for controlled production or reduction of this compound in fermented products. |
| Proteomics | Identification and quantification of enzymes and proteins that bind to or modify the compound. | Discovering novel biocatalysts and understanding protein-flavor interactions. |
| Metabolomics | Comprehensive profiling of precursors, intermediates, and degradation products. | Mapping the complete biosynthetic and degradation pathways in various systems. |
High-Throughput Screening for Structure-Activity Relationships
The sensory properties of a flavor or aroma compound are intrinsically linked to its molecular structure. Understanding this relationship is key to designing new molecules with desired characteristics. High-throughput screening (HTS) combined with Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful paradigm for achieving this. nih.gov
Future research will involve:
Combinatorial Synthesis: Creating large libraries of analogues of this compound with systematic variations in chain length, functional group position, and stereochemistry.
HTS Assays: Developing rapid screening methods to evaluate the sensory properties (e.g., odor detection threshold, flavor profile) of these analogues. This could involve instrumental analysis or cell-based assays with olfactory receptors. HTS can also be used to identify molecules with high reactivity toward thiols, which is crucial for understanding potential interactions in complex systems. nih.gov
QSAR Modeling: Using the data from HTS to build predictive QSAR models. nih.govresearchgate.net These models use molecular descriptors (e.g., hydrophobicity, electronic properties, topology) to predict the sensory activity of untested compounds, thereby guiding the synthesis of new molecules with enhanced or specific flavor profiles. nih.gov Such models have been successfully applied to other classes of flavor compounds to explain their binding affinity to proteins. acs.org
Table 3: Hypothetical HTS and QSAR Data for this compound Analogues
| Compound | Structural Modification | Odor Detection Threshold (ng/L) (Hypothetical) | Key Aroma Descriptor (Hypothetical) |
|---|---|---|---|
| This compound | (Parent Compound) | 1.5 | Savory, Meaty |
| 4-Mercapto-2-pentanone | +1 Carbon (backbone) | 2.1 | Roasted, Sulfurous |
| 3-Mercapto-2-butanone (B1585005) | Isomer (thiol position) | 0.8 | Tropical Fruit, Boxwood |
| 4-Methylthio-2-butanone | S-methylation | 15.0 | Cabbage-like |
Sustainable Synthesis and Green Chemistry Applications
The demand for natural and sustainably sourced ingredients is a major driver of innovation in the flavor and fragrance industry. ialconsultants.comadv-bio.com Green chemistry principles are being increasingly applied to the synthesis of valuable compounds like this compound.
Emerging paradigms in this area include:
Fermentative Production: Partnering with biotechnology firms to develop microbial fermentation processes. eurekalert.org Engineered microbes can convert renewable feedstocks (e.g., sugars from plant biomass) into target flavor molecules, offering a more sustainable and stable supply chain compared to traditional agriculture or petrochemical synthesis. eurekalert.org
Heterogeneous Catalysis: Designing solid catalysts (e.g., acids, bases, metals) that are efficient, selective, and reusable for key reaction steps like esterification, hydrogenation, or alkylation. ingentaconnect.com This approach minimizes waste and avoids the use of hazardous reagents.
Biomass Valorization: Exploring pathways to produce this compound or its precursors from lignin (B12514952), a complex aromatic polymer that is a major byproduct of the paper and biorefinery industries. datainsightsmarket.com Enzymatic and catalytic depolymerization of lignin can yield valuable chemical building blocks. datainsightsmarket.com
Table 4: Comparison of Synthetic Approaches for Thiol-Ketones
| Parameter | Traditional Chemical Synthesis | Green Chemistry / Biocatalysis |
|---|---|---|
| Starting Materials | Often petroleum-based | Renewable resources (sugars, biomass) |
| Reaction Conditions | High temperature and pressure, harsh reagents | Mild conditions (ambient temp/pressure) |
| Catalysts | Homogeneous, often toxic metal catalysts | Reusable heterogeneous catalysts, enzymes |
| Solvents | Organic solvents | Water, supercritical CO₂, or solvent-free |
| Byproducts | Often significant, require disposal | Minimal, often biodegradable |
| Stereoselectivity | Often produces racemic mixtures | High stereoselectivity |
Deeper Understanding of In Situ Formation and Interactions in Real Systems
This compound rarely exists in isolation. In foods, beverages, and biological systems, it is part of a complex matrix where its formation, stability, and perception are influenced by numerous interactions. mdpi.com
Future research must focus on:
Precursor Identification and Release: Identifying non-volatile precursors of this compound in raw materials (e.g., grapes, hops, tropical fruits). sci-hub.seresearchgate.net A key mechanism is the enzymatic (e.g., by yeast β-lyases) or chemical release of the volatile thiol from cysteine or glutathione (B108866) conjugates during processing and fermentation. sci-hub.senih.gov
Advanced Analytical Methods: The volatile and reactive nature of thiols makes their analysis in complex matrices challenging. mdpi.comnih.gov Future work will require the application of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography coupled with a sulfur chemiluminescence detector (GCxGC-SCD), to achieve the necessary sensitivity and selectivity for accurate quantification and to study its in-situ behavior. nih.govdaneshyari.com
Table 5: Investigating In Situ Formation of this compound
| Real System | Potential Precursor | Formation Process | Key Analytical Technique |
|---|---|---|---|
| Wine | Cys-4-mercapto-2-butanone | Yeast enzymatic cleavage during fermentation | GC-MS/O, SPME-GC-SCD |
| Cooked Meat | Ribose + Cysteine | Maillard Reaction / Thermal Degradation | GCxGC-TOF-MS |
| Tropical Fruit Juice | Glutathione-S-conjugates | Enzymatic release during processing | LC-MS/MS (for precursors), HS-GC-MS (for volatile) |
| Beer | Hop-derived precursors | Biotransformation by yeast during fermentation | Stir Bar Sorptive Extraction (SBSE) - GC-MS |
Q & A
Q. What are the standard protocols for synthesizing 4-Mercapto-2-butanone in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ketone coupling. For example, reacting 2-butanone derivatives with mercapto-group donors (e.g., H₂S or thiourea) under controlled pH and temperature. Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group. Purity is verified via GC-MS or HPLC, with yields dependent on reaction stoichiometry and catalyst selection.
- Key Data :
| Parameter | Value/Descriptor | Reference |
|---|---|---|
| CAS No. | 34619-12-0 | |
| Formula | C₄H₈OS |
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- GC-MS : Retention time and fragmentation patterns (m/z 104 for molecular ion).
- ¹H/¹³C NMR : Characteristic shifts (e.g., δ ~2.5 ppm for SH protons, δ ~200 ppm for ketone carbonyl).
- IR : Strong absorption at ~2550 cm⁻¹ (S-H stretch) and ~1700 cm⁻¹ (C=O stretch).
Cross-reference with HMDB0041015 for metabolic profiling .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to volatility and thiol reactivity.
- Store in airtight, dark containers to prevent oxidation.
- Dispose via certified hazardous waste services (e.g., thiol-specific neutralization) .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing this compound derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., (S)-MαNP) resolve enantiomers via NMR anisotropy. For diastereomers, employ chiral chromatography (e.g., CSP columns) or crystallography. Computational modeling (DFT) predicts steric effects on reactivity .
- Case Study : β-mercaptoalkanones require rigorous enantiomeric excess (ee) validation to avoid biological assay artifacts .
Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Use Gaussian or ORCA software for DFT calculations:
- Optimize geometry at B3LYP/6-31G(d) level.
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites.
Validate with experimental kinetic data (e.g., rate constants for thiol-ketone interactions) .
Q. How to design experiments evaluating this compound's antimicrobial activity while minimizing false positives?
- Methodological Answer :
- Step 1 : Screen against Gram+/Gram- bacteria (e.g., E. coli, S. aureus) at varying concentrations (0.1–10 mM).
- Step 2 : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects.
- Control : Include thiol scavengers (e.g., Ellman’s reagent) to confirm thiol-specific activity .
Q. How to resolve contradictions in thermodynamic data for this compound’s stability under oxidative conditions?
- Methodological Answer :
- Perform accelerated stability studies (40°C/75% RH) with LC-MS monitoring.
- Compare oxidation products (e.g., disulfides) across pH gradients (3–9).
- Cross-validate with NIST’s thermochemical databases for Gibbs free energy calculations .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound vary across studies?
- Methodological Answer : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
